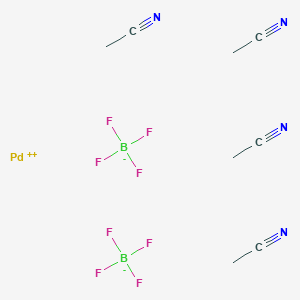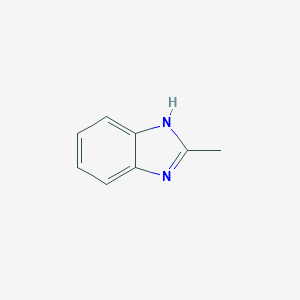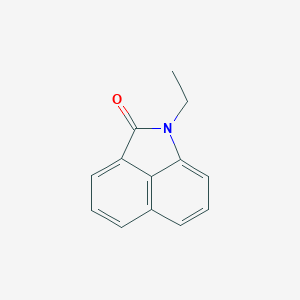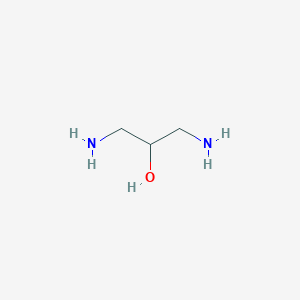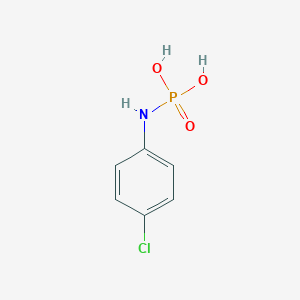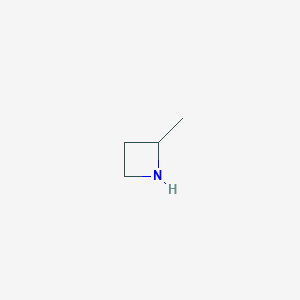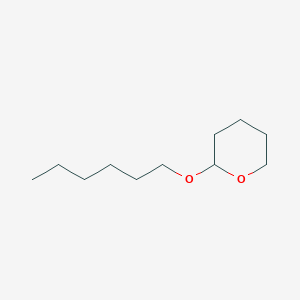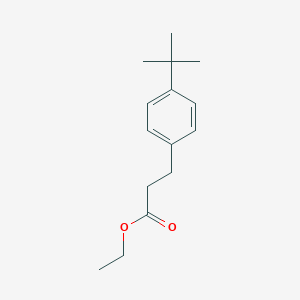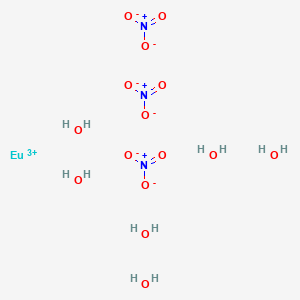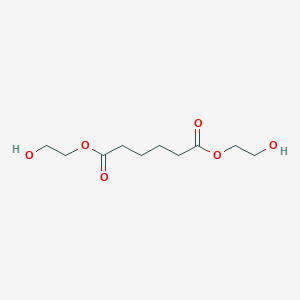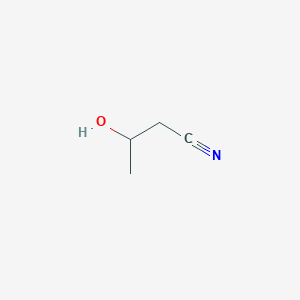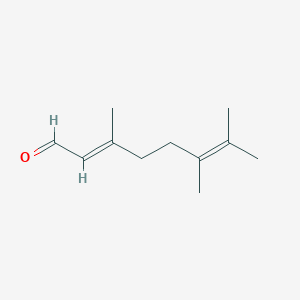
3,6,7-Trimethyl-2,6-octadienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,7-Trimethyl-2,6-octadienal, also known as citral, is a naturally occurring compound found in many essential oils, including lemongrass, lemon, and orange. It is widely used in the food, fragrance, and cosmetic industries due to its pleasant citrus aroma and flavor. In recent years, citral has gained attention in scientific research due to its potential health benefits and therapeutic properties.
Wirkmechanismus
The mechanism of action of 3,6,7-Trimethyl-2,6-octadienal is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and inhibition of inflammatory signaling pathways. Citral has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting a potential role in cancer therapy.
Biochemische Und Physiologische Effekte
Citral has been shown to have a variety of biochemical and physiological effects. In animal studies, 3,6,7-Trimethyl-2,6-octadienal has been shown to reduce inflammation, improve liver function, and lower cholesterol levels. Additionally, 3,6,7-Trimethyl-2,6-octadienal has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,6,7-Trimethyl-2,6-octadienal in laboratory experiments is its availability and low cost. Citral is a widely used compound that can be easily synthesized or obtained from natural sources. However, one limitation is its potential for toxicity at high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 3,6,7-Trimethyl-2,6-octadienal. One area of interest is its potential as a natural antimicrobial agent in food preservation and medical applications. Additionally, further research is needed to fully understand the mechanism of action of 3,6,7-Trimethyl-2,6-octadienal and its potential therapeutic uses in the treatment of inflammatory diseases and cancer. Finally, the development of new methods for the synthesis of 3,6,7-Trimethyl-2,6-octadienal may lead to improved efficiency and cost-effectiveness in its production.
Synthesemethoden
Citral can be synthesized through various methods, including the isolation of natural sources and chemical synthesis. One common method of chemical synthesis involves the condensation of acetaldehyde with two molecules of isoprene, followed by dehydration to form 3,6,7-Trimethyl-2,6-octadienal. This method is often used in industrial production.
Wissenschaftliche Forschungsanwendungen
Citral has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. In vitro studies have shown that 3,6,7-Trimethyl-2,6-octadienal exhibits potent antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for use in food preservation and as a natural alternative to synthetic antimicrobial agents. Additionally, 3,6,7-Trimethyl-2,6-octadienal has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
1891-67-4 |
|---|---|
Produktname |
3,6,7-Trimethyl-2,6-octadienal |
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(2E)-3,6,7-trimethylocta-2,6-dienal |
InChI |
InChI=1S/C11H18O/c1-9(2)11(4)6-5-10(3)7-8-12/h7-8H,5-6H2,1-4H3/b10-7+ |
InChI-Schlüssel |
CIJXIVUHYJAYCO-JXMROGBWSA-N |
Isomerische SMILES |
CC(=C(C)CC/C(=C/C=O)/C)C |
SMILES |
CC(=C(C)CCC(=CC=O)C)C |
Kanonische SMILES |
CC(=C(C)CCC(=CC=O)C)C |
Andere CAS-Nummern |
1891-67-4 |
Piktogramme |
Irritant |
Synonyme |
3,6,7-Trimethyl-2,6-octadienal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



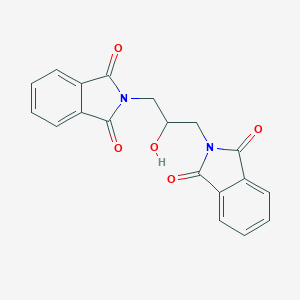
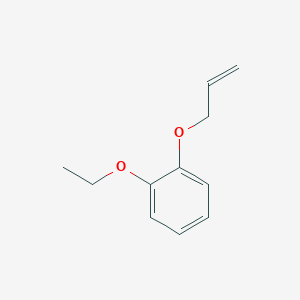
![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)
